Phenylmagnesium bromide

描述

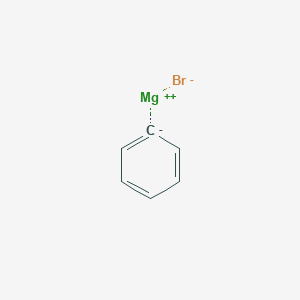

Phenylmagnesium bromide (C₆H₅MgBr) is a Grignard reagent widely utilized in organic synthesis for carbon-carbon bond formation. It is synthesized via the reaction of bromobenzene with magnesium metal in dry ether under inert conditions . Key properties include:

- Molecular formula: C₆H₅BrMg

- Molar mass: 181.31 g/mol

- Density: 1.134 g/mL at 25°C

- Reactivity: Highly moisture-sensitive, decomposing in water to yield benzene (C₆H₆) and MgBr(OH) .

Its applications span phenylation reactions, synthesis of aromatic alcohols/ketones, and heterocyclic compound formation . However, its handling requires stringent anhydrous conditions due to flammability and health hazards (e.g., carcinogenicity risks) .

准备方法

Synthetic Routes and Reaction Conditions: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal. The reaction typically involves treating bromobenzene with magnesium turnings in the presence of a coordinating solvent such as diethyl ether or THF. A small amount of iodine may be used to activate the magnesium and initiate the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is then typically stored and transported as a solution in ether or THF to prevent decomposition .

化学反应分析

Types of Reactions: Phenylmagnesium bromide undergoes various types of reactions, including nucleophilic addition, substitution, and coupling reactions. It is a strong nucleophile and base, capable of abstracting even mildly acidic protons .

Common Reagents and Conditions:

Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.

Substitution: Can react with halides to form new carbon-carbon bonds.

Coupling Reactions: Reacts with compounds like ferric chloride to form coupling products.

Major Products:

Alcohols: Formed from reactions with aldehydes and ketones.

Benzoic Acid: Formed from reactions with carbon dioxide followed by acidic workup.

Triphenylphosphine: Formed from reactions with phosphorus trichloride.

科学研究应用

Phenylmagnesium bromide is extensively used in scientific research and industrial applications:

Organic Synthesis: Key reagent in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

NMR Analysis: Used in the synthesis of chiral solvating agents for nuclear magnetic resonance analysis.

Material Science: Involved in the preparation of end-functionalized regioregular poly(3-alkylthiophene)s.

Chemical Industry: Used to prepare phenyl aryl sulphides, sulphoxides, and sulphones.

作用机制

Phenylmagnesium bromide acts as a strong nucleophile and base. In nucleophilic addition reactions, it attacks the electrophilic carbon atom in carbonyl groups, leading to the formation of an alkoxide intermediate. This intermediate, upon acidic workup, produces the final alcohol product . The compound’s reactivity is due to the polar carbon-magnesium bond, which imparts significant nucleophilicity to the carbon atom .

相似化合物的比较

Comparison with Similar Compounds

Phenethylmagnesium Bromide (C₈H₉BrMg)

- Molecular formula : C₈H₉BrMg

- Molar mass : 209.37 g/mol .

- Reactivity : Similar to phenylmagnesium bromide in Grignard reactions but introduces a phenethyl group. Its longer alkyl chain may influence steric effects in nucleophilic additions.

Phenylmagnesium Halides (Cl, I)

- Stereoselectivity : In reactions with biacetyl or phenylacetoin, this compound (MgBr) and chloride (MgCl) yield dl:meso ratios <1, whereas phenylmagnesium iodide (MgI) and phenyllithium yield ratios >1. This suggests halide size and electronegativity modulate transition-state geometry .

Phenylzinc Bromide (C₆H₅ZnBr)

- Reactivity : In thioether synthesis, phenylzinc bromide affords higher yields (e.g., 65–80%) compared to this compound (57–65%) . The zinc reagent’s lower nucleophilicity may reduce side reactions.

Alkylmagnesium Bromides (e.g., CH₃MgBr)

- Yield Trends : Alkylmagnesium bromides outperform this compound in heterocyclic dimerization reactions, likely due to enhanced electron density at the terminal imine .

Data Tables

Table 1: Molecular and Physical Properties

Table 2: Reaction Yields and Selectivity

Table 3: Stereoselectivity in Addition Reactions

| Reagent | Substrate | dl:meso Ratio | Reference |

|---|---|---|---|

| This compound | Biacetyl | <1 | |

| Phenylmagnesium iodide | Phenylacetoin | >1 |

Key Research Findings

- Cobalt Complex Formation : this compound forms distinct cobalt complexes (e.g., PhCoBr₃·C₆H₆) compared to aliphatic Grignard reagents, which yield RCo¹³·2C₆H₆ structures .

- Nitrosyl Chloride Reaction: this compound reacts with NOCl to form diphenylamine (0–31% yield) rather than nitrosobenzene, highlighting its reductive role .

- Safety Profile : this compound poses higher hazards (flammability, toxicity) compared to phenylzinc bromide, necessitating specialized handling .

生物活性

Phenylmagnesium bromide (C₆H₅MgBr) is a prominent organometallic compound classified as a Grignard reagent. It plays a significant role in organic synthesis due to its strong nucleophilic and basic properties. This article explores the biological activity of this compound, including its interactions with various substrates, its utility in synthesizing biologically active compounds, and relevant case studies.

This compound is synthesized by reacting bromobenzene with magnesium turnings in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF). The compound acts as a potent nucleophile, capable of attacking electrophilic centers in carbonyl compounds and other substrates. The general reaction mechanism can be summarized as follows:

- Nucleophilic Attack : this compound attacks the electrophilic carbon of carbonyl compounds (aldehydes and ketones), leading to the formation of alcohols after acidic workup.

- Proton Abstraction : It can abstract protons from mildly acidic substrates, necessitating protective measures for sensitive functional groups.

Biological Applications

This compound is instrumental in synthesizing various biologically active molecules, particularly in the pharmaceutical industry. Its ability to form new carbon-carbon bonds makes it invaluable for creating complex organic structures.

Table 1: Examples of Biological Compounds Synthesized Using this compound

Case Study 1: Synthesis of Chiral Alcohols

A study investigated the stereochemical outcomes of reactions involving this compound and chiral carbonyl compounds. The results indicated that solvent polarity and concentration significantly influenced the stereoselectivity of the products. The study highlighted how variations in these parameters could optimize yields and selectivity in synthesizing chiral intermediates essential for drug development .

Case Study 2: Anti-Inflammatory Activity

Research evaluated the anti-inflammatory effects of this compound-derived compounds. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of edema, comparable to standard anti-inflammatory agents like ibuprofen. The activity was attributed to specific functional groups present on the phenyl ring, underscoring the importance of structural modifications in enhancing biological efficacy .

Research Findings

Recent investigations into the biological activity of this compound have revealed several key insights:

- Reactivity with Carbonyls : The addition of this compound to various carbonyl compounds yields a wide range of alcohols, which can further be transformed into more complex structures with biological relevance .

- Influence of Reaction Conditions : Factors such as solvent choice, temperature, and stoichiometry significantly affect reaction outcomes, including yield and product distribution .

- Potential for Drug Development : Compounds synthesized using this compound have shown promise in medicinal chemistry, particularly as building blocks for biologically active molecules .

常见问题

Basic Research Questions

Q. What are the standard protocols for preparing phenylmagnesium bromide in ether solvents, and how can reaction initiation issues be troubleshooted?

this compound is typically synthesized via the reaction of bromobenzene with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF). Key steps include:

- Ensuring magnesium is activated (e.g., by crushing to expose fresh surfaces or pre-treating with iodine).

- Maintaining strict anhydrous conditions to prevent hydrolysis .

- Initiating the reaction by gentle heating or adding a small amount of pre-formed Grignard reagent. Troubleshooting: If the reaction fails to initiate, check solvent purity, magnesium reactivity, or introduce a trace of alkyl halide to activate the metal surface .

Q. How does this compound react with carbonyl compounds like aldehydes or ketones, and what are the key considerations for achieving high yields?

this compound undergoes nucleophilic addition to carbonyl groups, forming secondary or tertiary alcohols. Methodological considerations:

- Use stoichiometric excess of the Grignard reagent (1.2–1.5 equivalents) to ensure complete conversion.

- Maintain low temperatures (−78°C to 0°C) to minimize side reactions (e.g., enolization or over-addition).

- Quench the reaction with aqueous NH₄Cl or dilute acid to protonate the alkoxide intermediate .

Q. What are the recommended safety measures and quenching protocols when handling this compound to prevent hazardous incidents?

Safety protocols include:

- Using flame-resistant lab gear, inert atmospheres (argon/nitrogen), and explosion-proof equipment due to pyrophoric nature .

- Quenching residual reagent with isopropanol or ethanol followed by aqueous NH₄Cl to neutralize reactive species.

- For large-scale reactions, gradual addition of quenching agents under cooling to prevent exothermic runaway .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction products, such as the formation of diphenylamine versus nitrosobenzene in reactions with nitrosyl chloride?

A mechanistic reinvestigation of the this compound–NOCl reaction revealed diphenylamine as the major product (0–31% yield) instead of nitrosobenzene, contradicting early literature . Key steps to resolve such discrepancies:

- Reproduce experiments under controlled conditions (e.g., −78°C, dilute ether solutions).

- Employ gas chromatography (GC) or LC-MS to identify minor byproducts (e.g., nitrosobenzene, biphenyl).

- Validate intermediates via trapping experiments or isotopic labeling .

Q. What methodologies are effective in determining the stoichiometry and intermediate species in Grignard reagent reactions, as seen in the synthesis of diphenylamine?

The reaction with NOCl follows a 2:1 stoichiometry (Grignard:NOCl), with nitrosobenzene and diphenylnitric oxide proposed as intermediates . Analytical strategies include:

- In situ IR or NMR spectroscopy to monitor intermediate formation.

- Titration methods to quantify unreacted Grignard reagent.

- Computational modeling (DFT) to elucidate transition states and validate proposed pathways .

Q. What strategies optimize the reaction conditions for this compound in synthesizing complex molecules like triphenylphosphine, considering factors like solvent choice and temperature?

Triphenylphosphine synthesis involves reacting this compound with PCl₃. Optimization steps:

- Use THF instead of diethyl ether for higher boiling points and improved solubility.

- Gradual addition of PCl₃ at −20°C to prevent violent exotherms.

- Post-reaction purification via recrystallization or column chromatography to remove Mg salts .

Q. How should byproducts such as biphenyl or phenol be analyzed and minimized when this compound is used in multi-step syntheses?

Biphenyl arises from coupling of phenyl radicals, while phenol forms via hydrolysis. Mitigation strategies:

- Limit exposure to oxygen/moisture by rigorous solvent drying and inert atmospheres.

- Use scavengers (e.g., TEMPO) to suppress radical pathways.

- Analyze byproducts via GC-MS or HPLC and adjust stoichiometry/reactant addition rates .

Q. What advanced spectroscopic or chromatographic techniques are recommended for characterizing reactive intermediates in this compound reactions?

属性

IUPAC Name |

magnesium;benzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOIRLDFIPNLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059214 | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS] | |

| Record name | Phenylmagnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.14, Relative density: 1.134 mg/L at 25 °C | |

| Record name | Phenylmagnesium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

A solution in ether, Liquid | |

CAS No. |

100-58-3 | |

| Record name | Phenylmagnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylmagnesium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。